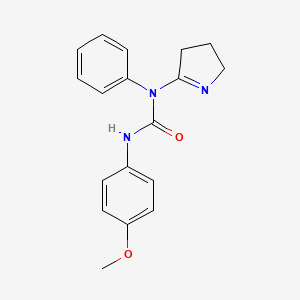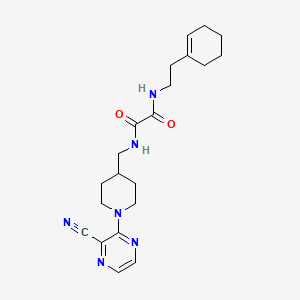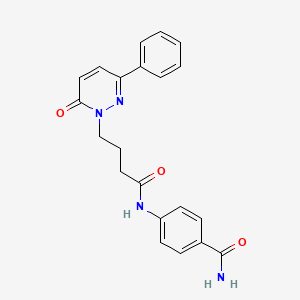![molecular formula C20H23FN2O6S B2978871 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 887219-15-0](/img/structure/B2978871.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative with a benzo[d][1,3]dioxol-5-yl and a morpholinoethyl group. Sulfonamides are a group of compounds which are well known for their antibacterial activity . The benzo[d][1,3]dioxol-5-yl (commonly known as dioxole) moiety is a component of many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography , NMR , and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been found to undergo reactions such as those involved in their synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, solubility in various solvents, and its spectral properties .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study explored the synthesis and docking studies of new thiourea derivatives bearing the benzenesulfonamide moiety, inspired by antituberculosis pro-drugs. These derivatives exhibited significant antimycobacterial activity, with structure-activity relationship (SAR) analysis revealing that certain moieties, including the benzo[1,3]dioxol moiety, contributed to the potency of the compounds against Mycobacterium tuberculosis (Ghorab et al., 2017).
COX-2 Inhibition for Therapeutic Applications
Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives highlighted their role as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom notably increased COX-1/COX-2 selectivity, leading to the identification of a potent and orally active COX-2 inhibitor for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Electrophilic Fluorination
A novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), was disclosed as a sterically demanding analogue of a popular fluorinating agent. NFBSI improved the enantioselectivity of products in cinchona alkaloid-catalyzed enantioselective fluorination, highlighting its utility in synthetic chemistry (Yasui et al., 2011).
Anticancer Activity
The synthesis and characterization of quinazoline derivatives were undertaken to explore their diuretic, antihypertensive, and anti-diabetic potential. One compound exhibited significant potency, suggesting the therapeutic potential of such derivatives in treating various conditions (Rahman et al., 2014).
Enzyme Inhibitory and Antioxidant Properties
Sulfonamides incorporating 1,3,5-triazine motifs were investigated for their antioxidant and enzyme inhibitory properties, indicating potential applications in treating diseases like Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).
Potential as Anticancer Agents
Aminothiazole-paeonol derivatives were synthesized and evaluated for their anticancer effect on various cancer cell lines, demonstrating high anticancer potential especially against human gastric adenocarcinoma and colorectal adenocarcinoma cells (Tsai et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been reported to target various cancer cell lines , and the compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+) .
Mode of Action
It’s worth noting that similar compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . Additionally, the compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+) .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
It has been reported that similar compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized and characterized .
Cellular Effects
Preliminary studies suggest that similar compounds may have anticancer activity against various cancer cell lines
Molecular Mechanism
It is known that similar compounds can cause cell cycle arrest and induce apoptosis in cancer cells
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The dosage effects of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide in animal models have not been reported yet. Similar compounds have shown potent α-amylase inhibition and negligible effect on normal cell lines, suggesting their safety .
Propriétés
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O6S/c1-26-18-5-3-15(21)11-20(18)30(24,25)22-12-16(23-6-8-27-9-7-23)14-2-4-17-19(10-14)29-13-28-17/h2-5,10-11,16,22H,6-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZRXTUJHXAAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(Z)-2-Cyano-3-(3,4-dimethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2978789.png)
![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2978791.png)
![N-[(4-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2978792.png)
![N-(3-acetylphenyl)-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2978793.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-6-phenyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2978797.png)

![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2978804.png)

![N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B2978807.png)

![N-[1-[4-(Triazol-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2978809.png)

